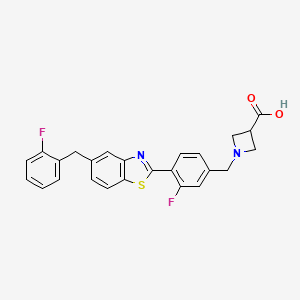

TC-SP 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXGVDIXINMAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TSPAN14 Gene Expression in Human Tissues: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraspanin-14 (TSPAN14) is a member of the transmembrane 4 superfamily, also known as the tetraspanin family. These proteins are characterized by four transmembrane domains and are involved in a wide range of cellular processes, including cell adhesion, motility, proliferation, and signal transduction. TSPAN14, specifically, has garnered increasing interest due to its role in regulating the activity of the metalloprotease ADAM10, a key enzyme involved in the processing of various cell surface proteins, including the Notch receptor. This technical guide provides an in-depth overview of TSPAN14 gene expression across human tissues, details on its signaling pathways, and protocols for its study.

Data Presentation: TSPAN14 Gene Expression

Quantitative data on TSPAN14 gene expression from RNA sequencing (RNA-seq) studies indicate that TSPAN14 is broadly expressed across a wide range of human tissues. The consensus data from the Human Protein Atlas, which combines results from their own RNA-seq studies and the Genotype-Tissue Expression (GTEx) project, categorizes TSPAN14 as having "low tissue specificity" and being "detected in all" analyzed tissues[1]. While a comprehensive quantitative table with normalized Transcripts Per Million (nTPM) for all tissues is best accessed directly through the Human Protein Atlas or GTEx portals, the following tables summarize the available expression data.

Table 1: Summary of TSPAN14 RNA Expression [1]

| Data Source | Tissue Specificity | Tissue Distribution |

| Human Protein Atlas (HPA) & GTEx | Low | Detected in all tissues |

Table 2: Reported TSPAN14 RNA Expression Levels in Select Human Tissues

| Tissue | Expression Level (Unit) | Data Source |

| Adipose Tissue | 22.8 (RPKM) | NCBI Gene |

| Placenta | 20.4 (RPKM) | NCBI Gene |

| Esophagus | Low to Medium (nTPM) | Human Protein Atlas |

| Lung | Low to Medium (nTPM) | Human Protein Atlas |

| Kidney | Low to Medium (nTPM) | Human Protein Atlas |

| Liver | Low to Medium (nTPM) | Human Protein Atlas |

| Brain | Low to Medium (nTPM) | Human Protein Atlas |

| Heart | Low to Medium (nTPM) | Human Protein Atlas |

| Spleen | Low to Medium (nTPM) | Human Protein Atlas |

Note: RPKM (Reads Per Kilobase of transcript, per Million mapped reads) and nTPM (normalized Transcripts Per Million) are units of RNA expression from RNA-seq data. Direct comparison of absolute values between different normalization methods should be done with caution.

At the protein level, the Human Protein Atlas indicates that an estimation of TSPAN14 protein expression could not be performed due to limitations in available data and antibodies[1]. This highlights the necessity for further research using robust experimental methods to quantify TSPAN14 protein levels in various tissues.

Signaling Pathways Involving TSPAN14

TSPAN14 is a key regulator of the "A Disintegrin and Metalloproteinase 10" (ADAM10), a sheddase that cleaves the extracellular domains of numerous transmembrane proteins. This interaction is fundamental to the activation of the Notch signaling pathway, a highly conserved pathway crucial for cell-cell communication and the determination of cell fate during development and in adult tissue homeostasis.

The interaction between TSPAN14 and ADAM10 occurs within the cell membrane. TSPAN14, as part of the TspanC8 subgroup of tetraspanins, facilitates the maturation and trafficking of ADAM10 to the cell surface. At the cell surface, the TSPAN14-ADAM10 complex is involved in the proteolytic cleavage of the Notch receptor upon binding of a Notch ligand (e.g., Delta or Jagged) from a neighboring cell. This cleavage is a critical step in the activation of Notch signaling, as it releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate the transcription of target genes.

References

TSPAN14 Signaling and Downstream Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraspanin 14 (TSPAN14) is a member of the TspanC8 subgroup of tetraspanins, a family of four-transmembrane domain proteins that act as molecular organizers of the cell membrane.[1] Emerging research has identified TSPAN14 as a critical regulator of the metalloprotease ADAM10. This interaction is fundamental to ADAM10's maturation, trafficking to the cell surface, and substrate specificity.[2][3] Consequently, TSPAN14 plays a significant role in various physiological and pathological processes, including Notch signaling, platelet function, and cancer progression.[1][4][5] This technical guide provides an in-depth overview of the TSPAN14 signaling pathway, its downstream targets, and the experimental methodologies used to elucidate its function.

The TSPAN14 Signaling Pathway: Core Mechanism

The central tenet of TSPAN14 signaling revolves around its interaction with A Disintegrin and Metalloprotease 10 (ADAM10).[2] TSPAN14, along with other TspanC8 members, is essential for the proper trafficking of ADAM10 from the endoplasmic reticulum to the cell surface and for its enzymatic maturation.[3][4]

The interaction between TSPAN14 and ADAM10 is mediated by the large extracellular loop (LEL) of TSPAN14 and the membrane-proximal stalk, cysteine-rich, and disintegrin domains of ADAM10.[2][5] This association is crucial for ADAM10 to exit the endoplasmic reticulum.[2] Once at the cell surface, the TSPAN14-ADAM10 complex influences the cleavage of various ADAM10 substrates, thereby modulating downstream signaling events.[4][5]

Downstream Targets and Functional Consequences

The influence of TSPAN14 on ADAM10 activity has significant implications for several downstream signaling pathways and cellular processes.

Notch Signaling

TSPAN14 is a positive regulator of the Notch signaling pathway.[6][7][8] By promoting the maturation and cell surface expression of ADAM10, TSPAN14 enhances the ligand-induced S2 cleavage of the Notch receptor.[4][9] This cleavage is a critical step in the activation of Notch signaling, which plays a pivotal role in cell fate decisions, development, and tissue homeostasis.[9][10] Studies have shown that silencing of TSPAN14 leads to reduced Notch activity.[4]

Platelet Glycoprotein VI (GPVI)

In platelets, TSPAN14 has a unique regulatory role on the cleavage of the collagen receptor GPVI.[2] Unlike other TspanC8 members, TSPAN14 specifically reduces the ADAM10-mediated cleavage of GPVI.[2][5] This suggests that TSPAN14 can differentially modulate ADAM10's substrate specificity, potentially by inducing a specific conformational state in the TSPAN14-ADAM10 complex.[2]

Other ADAM10 Substrates

ADAM10 has a broad range of substrates, and TSPAN14, as a key regulator, can influence their cleavage. While TSPAN15 is the primary TspanC8 member promoting N-cadherin cleavage, the broader TSPAN14-ADAM10 interaction can still impact the processing of other substrates like the Amyloid Precursor Protein (APP) and CD44.[4]

Role in Cancer

The role of TSPAN14 in cancer is complex and appears to be context-dependent. In non-small-cell lung cancer (NSCLC), decreased TSPAN14 expression is correlated with a lower survival rate and more aggressive tumor types.[1][11] Silencing TSPAN14 in NSCLC cell lines led to increased expression of matrix-degrading enzymes MMP-2 and MMP-9, suggesting a role in suppressing metastasis.[1] Conversely, genetic alterations in TSPAN14 have been implicated in the promotion of NSCLC.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on TSPAN14.

| Cell Line | TSPAN14 Expression Manipulation | Effect on ADAM10 Surface Expression | Reference |

| HeLa | Overexpression of CD9-Tspan14 LEL chimera | Significant increase | [2] |

| HeLa | Overexpression of wild-type Tspan14 | Significant increase | [2] |

| U2OS-N1 | Silencing of TSPAN14 | Reduction | [4] |

| Human Umbilical Vein Endothelial Cells | Knockdown of TSPAN14 | Reduction | [3] |

| Cell Line / Condition | TSPAN14 Status | Effect on Notch Activity | Reference |

| U2OS-N1 cells | Silencing of TSPAN14 | Reduced ligand-induced Notch signaling | [4] |

| HeLa cells | Stable expression of TSPAN14 | No significant effect on Notch activity in this specific assay | [4] |

| Substrate | TspanC8 Member | Effect on Cleavage | Reference |

| GPVI | TSPAN14 | Reduces cleavage | [2][5] |

| N-cadherin | TSPAN15 | Promotes cleavage | [2] |

| Notch | TSPAN5 and TSPAN14 | Stimulate ligand-induced cleavage | [4] |

| NSCLC Cell Line | Relative TSPAN14 Gene Expression (vs. HaCaT) | Relative Tspan14 Protein Expression (vs. HaCaT) | Invasive Potential | Reference |

| NCI-H460 | 1.3-fold decrease | No significant difference | Low | [1] |

| A549 | 2.1-fold decrease | 1.4-fold decrease | Moderate | [1] |

| NCI-H661 | 5-fold decrease | 3-fold decrease | High | [1] |

| NCI-H460 (TSPAN14 silenced) | - | - | Increased gelatin degradation | [1] |

Key Experimental Protocols

The following section details common experimental methodologies used to investigate the TSPAN14 signaling pathway.

Co-immunoprecipitation and Western Blotting

This technique is used to demonstrate the physical interaction between TSPAN14 and ADAM10.

Protocol:

-

Cell Lysis: Cells (e.g., HEK-293T) are transfected with expression constructs for tagged proteins (e.g., FLAG-TSPAN14 and Myc-ADAM10). Cells are then lysed in a buffer containing a non-ionic detergent like 1% Triton X-100.[2][13]

-

Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) coupled to agarose (B213101) or magnetic beads. This pulls down the target protein and any interacting partners.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and SDS-PAGE: The protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by size using SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then probed with a primary antibody against the other protein of interest (e.g., anti-Myc antibody) to detect its presence in the immunoprecipitated complex. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[2]

Flow Cytometry for Cell Surface Protein Expression

This method is used to quantify the level of a protein, such as ADAM10, on the surface of cells.

Protocol:

-

Cell Preparation: Cells are harvested and washed with a suitable buffer (e.g., PBS).

-

Antibody Staining: The cells are incubated with a primary antibody that specifically recognizes an extracellular epitope of the protein of interest (e.g., anti-ADAM10 antibody). This is typically done on ice to prevent receptor internalization.

-

Secondary Antibody Staining: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer. A laser excites the fluorophore, and the emitted light is detected.

-

Data Analysis: The data is analyzed to determine the mean fluorescence intensity (MFI), which is proportional to the amount of protein on the cell surface.[1]

siRNA-mediated Gene Silencing

This technique is used to transiently reduce the expression of a specific gene, such as TSPAN14, to study its function.

Protocol:

-

siRNA Transfection: Cells are transfected with small interfering RNAs (siRNAs) that are complementary to the mRNA of the target gene (TSPAN14). Non-coding siRNAs are used as a negative control.

-

Incubation: The cells are incubated for a period of time (e.g., 24-72 hours) to allow for the degradation of the target mRNA and subsequent reduction in protein expression.

-

Validation of Knockdown: The efficiency of gene silencing is confirmed at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting or flow cytometry.[1]

-

Functional Assays: The effect of TSPAN14 knockdown on cellular processes, such as cell migration, invasion, or signaling pathway activation, is then assessed.[1]

Conclusion and Future Directions

TSPAN14 has emerged as a key regulator of ADAM10, with profound effects on downstream signaling pathways, most notably the Notch pathway. Its ability to differentially modulate ADAM10's substrate specificity, as seen with GPVI, highlights a sophisticated level of regulation within the tetraspanin web. The conflicting reports on its role in cancer underscore the context-dependent nature of TSPAN14's function and necessitate further investigation.

Future research should focus on elucidating the precise molecular mechanisms by which TSPAN14 and other TspanC8 members confer substrate specificity to ADAM10. Understanding the structural basis of the TSPAN14-ADAM10 interaction could provide a platform for the development of therapeutics that specifically target this complex. Furthermore, a deeper understanding of the regulation of TSPAN14 expression in different tissues and disease states will be crucial for harnessing its therapeutic potential. The development of specific antibodies and small molecule inhibitors targeting the TSPAN14-ADAM10 interface will be invaluable tools for both basic research and drug development.

References

- 1. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alliancegenome.org [alliancegenome.org]

- 7. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. genecards.org [genecards.org]

- 9. TspanC8 tetraspanins regulate ADAM10/Kuzbanian trafficking and promote Notch activation in flies and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of TSPAN14 in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraspanin 14 (TSPAN14), a member of the transmembrane protein superfamily, is emerging as a critical regulator in the progression of non-small cell lung cancer (NSCLC). This technical guide synthesizes the current understanding of TSPAN14's role in NSCLC, with a focus on its molecular mechanisms, associated signaling pathways, and its potential as a prognostic biomarker and therapeutic target. Accumulating evidence, detailed herein, points towards a tumor-suppressive function for TSPAN14 in NSCLC, where its decreased expression is correlated with increased tumor aggressiveness and poorer patient outcomes. This guide provides an in-depth overview of the experimental data, detailed methodologies for key assays, and visual representations of the pertinent signaling cascades to facilitate further research and drug development efforts in this area.

Introduction

Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases and remains a leading cause of cancer-related mortality worldwide. The identification of novel molecular drivers and suppressors of NSCLC progression is paramount for the development of more effective targeted therapies. Tetraspanins are a family of 33 transmembrane proteins that organize the plasma membrane into microdomains and regulate a variety of cellular processes, including cell adhesion, migration, and signaling.[1] While some tetraspanins are known to promote tumor progression, others, like TSPAN14, appear to have a tumor-suppressive role.[2][3] This document provides a comprehensive technical overview of the current research on TSPAN14 in NSCLC.

TSPAN14 Expression and Prognostic Significance in NSCLC

Quantitative analysis of TSPAN14 expression in both patient tissues and NSCLC cell lines has revealed a consistent pattern of downregulation in cancerous cells compared to their normal counterparts. This decreased expression has been significantly correlated with negative prognostic indicators.

TSPAN14 Expression in NSCLC Patient Tissues

Studies have demonstrated a significant decrease in TSPAN14 mRNA expression in NSCLC tumor tissues when compared to adjacent non-tumor lung tissue.[3] This downregulation is not only a characteristic of the tumor itself but also correlates with clinical outcomes. A 3-fold or greater decrease in TSPAN14 expression in tumor tissue is considered low and is associated with a significantly shorter median survival time for NSCLC patients.[3]

| Parameter | Observation | Significance (p-value) | Reference |

| TSPAN14 mRNA Expression | Significantly decreased in tumor vs. normal tissue | p = 0.0005 | [3] |

| Low TSPAN14 Expression | Associated with pleural invasion | p = 0.044 | [4] |

| Patient Survival | Median survival of 7 months with low TSPAN14 | - | [3] |

Table 1: Summary of TSPAN14 Expression and Clinical Correlation in NSCLC Patients.

TSPAN14 Expression in NSCLC Cell Lines

Consistent with findings in patient tissues, TSPAN14 expression is also downregulated in NSCLC cell lines compared to normal human keratinocyte (HaCaT) cells. The degree of downregulation appears to correlate with the invasive potential of the cell line.[3]

| Cell Line | Fold Decrease in TSPAN14 mRNA (vs. HaCaT) | Significance (p-value) | Fold Decrease in TSPAN14 Protein (vs. HaCaT) | Significance (p-value) | Reference |

| NCI-H460 | 1.3 | p = 0.047 | Not significant | - | [3] |

| A549 | 2.1 | p = 0.013 | 1.4 | p = 0.027 | [3] |

| NCI-H661 | 5.0 | p = 0.010 | 3.0 | p = 0.0017 | [3] |

Table 2: Relative TSPAN14 Expression in NSCLC Cell Lines.

The TSPAN14-ADAM10-Notch Signaling Axis

TSPAN14 exerts its tumor-suppressive effects in NSCLC primarily through its interaction with and regulation of A Disintegrin and Metalloprotease 10 (ADAM10).[5] TSPAN14 is a member of the TspanC8 subgroup of tetraspanins, which are known to be essential regulators of ADAM10 maturation and trafficking to the cell surface.[6]

The interaction between TSPAN14 and ADAM10 is mediated by the large extracellular loop (LEL) of TSPAN14 and the membrane-proximal stalk, cysteine-rich, and disintegrin domains of ADAM10.[2][7] This interaction is crucial for the proper maturation and cell surface expression of ADAM10.[1][6]

ADAM10 is a key enzyme responsible for the cleavage and activation of Notch receptors.[5] In NSCLC, the downregulation of TSPAN14 leads to impaired ADAM10 function, which in turn can dysregulate Notch signaling.[5] Aberrant Notch signaling is a known driver of tumorigenesis in various cancers, including NSCLC, where it can promote cell proliferation, invasion, and metastasis.[5][8] Specifically, overexpression of Notch1 and Notch3 has been associated with lymph node metastasis and reduced overall survival in NSCLC patients.[5]

The downstream effects of TSPAN14 loss and subsequent Notch dysregulation include the increased expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[3][9] These enzymes are critical for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.[10]

Functional Consequences of TSPAN14 Downregulation

The silencing of TSPAN14 in NSCLC cells leads to a more aggressive phenotype, characterized by increased invasive and migratory capabilities. This is a direct consequence of the upregulation of MMP-2 and MMP-9.

| Cell Line | Condition | Fold Increase in MMP-2 Expression | Fold Increase in MMP-9 Expression | Reference |

| NCI-H460 | TSPAN14 siRNA | 2.5 | 1.8 | [3][10] |

Table 3: Effect of TSPAN14 Silencing on MMP Expression.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of TSPAN14 in NSCLC.

Quantitative Real-Time PCR (qRT-PCR) for TSPAN14 Expression

This protocol is for the quantification of TSPAN14 mRNA levels in NSCLC cell lines and patient tissues.

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for TSPAN14 and a housekeeping gene (e.g., HPRT), and a suitable qPCR master mix.

-

TSPAN14 Forward Primer: 5'-GGAUUCAGCUGAAGAGCAATT-3'

-

TSPAN14 Reverse Primer: 5'-UUGCUCUUCAGCUGAAUCCTG-3'

-

-

Thermal Cycling: Perform qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Calculate the relative expression of TSPAN14 using the ΔΔCt method, normalizing to the housekeeping gene.

Western Blot Analysis for TSPAN14 and Associated Proteins

This protocol is for the detection and quantification of TSPAN14, ADAM10, and MMP proteins.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against TSPAN14, ADAM10, MMP-2, MMP-9, or a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify band intensities using densitometry software.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol assesses the invasive capacity of NSCLC cells.

-

Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.

-

Cell Seeding: Seed 5 x 10^4 NSCLC cells in serum-free medium into the upper chamber.

-

Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubation: Incubate the chambers for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet or a fluorescent dye.

-

Quantification: Count the number of invading cells in several random fields under a microscope.

Conclusion and Future Directions

The evidence strongly suggests that TSPAN14 functions as a tumor suppressor in NSCLC. Its decreased expression is a marker of poor prognosis and is functionally linked to increased tumor cell invasion and metastasis through the dysregulation of the ADAM10-Notch signaling pathway and subsequent upregulation of MMPs.

Future research should focus on:

-

Therapeutic Targeting: Investigating strategies to restore TSPAN14 expression or function in NSCLC tumors.

-

Biomarker Validation: Large-scale clinical studies to validate TSPAN14 as a robust prognostic biomarker for NSCLC.

-

Mechanism of Downregulation: Elucidating the epigenetic or genetic mechanisms responsible for the silencing of TSPAN14 in NSCLC.

A deeper understanding of the role of TSPAN14 in NSCLC will undoubtedly pave the way for novel diagnostic and therapeutic interventions for this devastating disease.

References

- 1. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Notch signaling and non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The TSPAN14-ADAM10 Interaction: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloprotease 10 (ADAM10) is a critical cell surface sheddase involved in a vast array of physiological and pathological processes, including development, inflammation, cancer, and neurodegenerative diseases such as Alzheimer's disease.[1][2][3] Its activity is tightly regulated, and one key regulatory mechanism involves its interaction with the TspanC8 subgroup of tetraspanins.[2][4] This technical guide provides an in-depth exploration of the interaction between ADAM10 and a prominent member of this subgroup, Tetraspanin-14 (TSPAN14). TSPAN14 plays a crucial role in the maturation, trafficking, and substrate selectivity of ADAM10, making the TSPAN14-ADAM10 complex a potential therapeutic target.[1][2][3]

The TSPAN14-ADAM10 Interaction: A Molecular Overview

TSPAN14 is a member of the TspanC8 family of tetraspanins, which also includes Tspan5, Tspan10, Tspan15, Tspan17, and Tspan33.[2] These proteins are essential for the proper functioning of ADAM10. The interaction between TSPAN14 and ADAM10 is a critical step for the metalloprotease's exit from the endoplasmic reticulum (ER), its subsequent maturation through prodomain cleavage in the Golgi apparatus, and its trafficking to the cell surface where it becomes active.[1][2][5]

The primary interaction site on TSPAN14 is its large extracellular loop (LEL), which directly engages with the membrane-proximal stalk, cysteine-rich, and disintegrin domains of ADAM10.[2][3][5] This interaction is not only crucial for ADAM10's localization but also influences its conformation, thereby affecting its substrate specificity.[2][3]

Quantitative Data on the TSPAN14-ADAM10 Interaction

The functional consequences of the TSPAN14-ADAM10 interaction have been quantified in several studies. The following tables summarize key findings on the effects of TSPAN14 on ADAM10 expression, maturation, and activity.

Table 1: Effect of TSPAN14 Knockdown on ADAM10 Surface Expression and Activity in HUVECs

| Experimental Condition | Parameter Measured | Result | Reference |

| TSPAN14 siRNA knockdown | Surface ADAM10 levels (Flow Cytometry) | Significant reduction | [1][6] |

| TSPAN14 siRNA knockdown | VE-cadherin cleavage (Western Blot) | Significantly reduced cleavage | [1][6][7] |

| ADAM10 siRNA knockdown | Surface ADAM10 levels (Flow Cytometry) | Almost 100% reduction | [1][6][7] |

| ADAM10 siRNA knockdown | VE-cadherin cleavage (Western Blot) | Further reduction in cleavage | [1][6][7] |

Table 2: Effect of TSPAN14 Overexpression on ADAM10 Maturation and Substrate Cleavage

| Cell Line | Experimental Condition | Parameter Measured | Result | Reference |

| HEK-293T | TSPAN14 overexpression | Mature ADAM10 levels | Significant increase | [1][8] |

| HEK-293T | TSPAN14 overexpression | GPVI cleavage | Significantly reduced cleavage | [2][3] |

| HeLa | TSPAN14 overexpression | Surface ADAM10 levels (Flow Cytometry) | Significant elevation | [2] |

| U2OS-N1 | TSPAN14 overexpression | Ligand-induced Notch activity | No significant effect | [9] |

Key Experimental Protocols

This section details the methodologies for key experiments used to investigate the TSPAN14-ADAM10 interaction.

Co-immunoprecipitation (Co-IP) to Demonstrate TSPAN14-ADAM10 Interaction

This protocol is adapted from studies demonstrating the interaction in transfected HEK-293T cells and primary cells like platelets and HUVECs.[1][2][8]

1. Cell Culture and Transfection:

-

HEK-293T cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Cells are transiently transfected with expression constructs for FLAG-tagged TSPAN14 and Myc-tagged or HA-tagged ADAM10 using a suitable transfection reagent.

2. Cell Lysis:

-

48 hours post-transfection, cells are washed with ice-cold PBS.

-

Cells are lysed in 1% digitonin (B1670571) lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% digitonin, and protease inhibitors) or 1% Triton X-100 lysis buffer for 30 minutes on ice.[2][8] For endogenous protein studies in primary cells, 1% digitonin is often preferred.[2]

3. Immunoprecipitation:

-

Cell lysates are clarified by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

The supernatant is pre-cleared with protein A/G-agarose beads.

-

The pre-cleared lysate is incubated with an anti-FLAG antibody (for TSPAN14) or an anti-ADAM10 antibody overnight at 4°C with gentle rotation.

-

Protein A/G-agarose beads are added and incubated for another 2-4 hours.

4. Washing and Elution:

-

The beads are washed 3-5 times with lysis buffer.

-

The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against the tags (Myc or HA for ADAM10) or endogenous proteins, followed by HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) system.

Cell Surface Biotinylation for Analyzing ADAM10 Trafficking

This protocol is used to assess the amount of ADAM10 present on the cell surface and is adapted from studies in A549 and HEK-293T cells.[1][2][10]

1. Cell Culture and Treatment:

-

Cells (e.g., A549 or HEK-293T) are cultured to confluency. For knockdown experiments, cells are transfected with TSPAN14 siRNA prior to the assay.

2. Biotinylation of Cell Surface Proteins:

-

Cells are washed twice with ice-cold PBS containing 0.1 mM CaCl2 and 1 mM MgCl2 (PBS++).

-

Cells are incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at a concentration of 0.5 mg/ml in PBS++ for 30 minutes on ice.[10]

-

The biotinylation reaction is quenched by washing the cells with a quenching solution (e.g., PBS++ containing 50 mM glycine).

3. Cell Lysis and Streptavidin Pulldown:

-

Cells are lysed in a suitable lysis buffer (e.g., 1% Triton X-100 lysis buffer).

-

The lysate is clarified by centrifugation.

-

A portion of the lysate is saved as the "total input" fraction.

-

The remaining lysate is incubated with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.

4. Western Blot Analysis:

-

The streptavidin-bound proteins are washed, eluted, and analyzed by western blotting for ADAM10.

-

The total input fraction is also analyzed to determine the total cellular ADAM10 levels.

Flow Cytometry to Quantify Cell Surface ADAM10

This method provides a quantitative measure of ADAM10 expression on the surface of intact cells.[1][2][6]

1. Cell Preparation:

-

Cells (e.g., HUVECs or HeLa cells) are harvested, washed with PBS, and resuspended in FACS buffer (e.g., PBS with 1% BSA).

2. Antibody Staining:

-

Cells are incubated with a primary antibody targeting an extracellular epitope of ADAM10 or an isotype control antibody for 30-60 minutes on ice.

-

Cells are washed with FACS buffer.

-

If the primary antibody is not directly conjugated, cells are incubated with a fluorescently labeled secondary antibody.

3. Data Acquisition and Analysis:

-

Stained cells are analyzed on a flow cytometer.

-

The geometric mean fluorescence intensity (MFI) of the ADAM10-stained cells is measured and compared between different experimental conditions (e.g., control vs. TSPAN14 knockdown).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key aspects of the TSPAN14-ADAM10 interaction.

Caption: TSPAN14 facilitates ADAM10 maturation and trafficking.

Caption: Co-immunoprecipitation workflow for TSPAN14-ADAM10.

Caption: TSPAN14-ADAM10 role in Notch signaling activation.

Conclusion and Future Directions

The interaction between TSPAN14 and ADAM10 is a pivotal regulatory mechanism that governs the sheddase activity of ADAM10. TSPAN14 is indispensable for the proper maturation and cell surface localization of ADAM10. Furthermore, the formation of specific TSPAN14-ADAM10 complexes can modulate the substrate preference of the enzyme. This intricate regulation highlights the potential for developing therapeutics that specifically target the TSPAN14-ADAM10 interaction to allosterically modulate ADAM10 activity for specific substrates, thereby avoiding the broad side effects of direct ADAM10 inhibition. Future research should focus on elucidating the high-resolution structure of the TSPAN14-ADAM10 complex to inform the rational design of such targeted therapies. Further investigation into the roles of other TspanC8 members in complex with ADAM10 will also provide a more complete picture of the regulation of this critical metalloprotease.

References

- 1. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. life-science-alliance.org [life-science-alliance.org]

- 5. Scissor sisters: regulation of ADAM10 by the TspanC8 tetraspanins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

TSPAN14 Protein: A Technical Guide to Structure, Domains, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraspanin-14 (TSPAN14), a member of the transmembrane 4 superfamily (TM4SF), is a critical regulator of cellular processes through its interaction with the metalloprotease ADAM10. This technical guide provides a comprehensive overview of the TSPAN14 protein, detailing its structure, functional domains, and its role in key signaling pathways. The information presented herein is intended to support research and development efforts targeting TSPAN14 and its associated molecular interactions.

TSPAN14 Protein Structure and Domains

TSPAN14 is a multi-pass membrane protein characterized by four transmembrane domains, short N- and C-terminal intracellular tails, a small extracellular loop (SEL or EC1), and a large extracellular loop (LEL or EC2)[1]. The LEL is a defining feature of the tetraspanin family and is crucial for protein-protein interactions. Both the N- and C-termini of TSPAN14 are located in the cytoplasm[1].

Quantitative Structural Data

| Feature | Description | Amino Acid Position (Human) | Reference |

| Total Length | Full-length protein | 270 amino acids | [2] |

| Molecular Mass | Predicted molecular weight | 30,691 Da | [2] |

| Transmembrane Domain 1 (TM1) | First transmembrane alpha-helix | 18-38 | [3] |

| Small Extracellular Loop (SEL/EC1) | Short loop between TM1 and TM2 | 39-61 | [3] |

| Transmembrane Domain 2 (TM2) | Second transmembrane alpha-helix | 62-82 | [3] |

| Intracellular Loop (ICL) | Loop connecting TM2 and TM3 | 83-92 | [3] |

| Transmembrane Domain 3 (TM3) | Third transmembrane alpha-helix | 93-113 | [3] |

| Large Extracellular Loop (LEL/EC2) | Large loop between TM3 and TM4, crucial for ADAM10 interaction | 114-232 | [3][4] |

| Transmembrane Domain 4 (TM4) | Fourth transmembrane alpha-helix | 233-253 | [3] |

| C-terminal Tail | Intracellular C-terminus | 254-270 | [3] |

Signaling Pathways Involving TSPAN14

TSPAN14 is a key player in modulating the activity of the 'molecular scissor' ADAM10, thereby influencing critical signaling pathways such as Notch signaling and the processing of other cell surface proteins implicated in disease.

TSPAN14-Mediated Regulation of ADAM10 and Notch Signaling

TSPAN14, as part of the TspanC8 subgroup of tetraspanins, directly interacts with ADAM10. This interaction is essential for the maturation and trafficking of ADAM10 from the endoplasmic reticulum to the cell surface[3][5][6][7]. At the cell surface, the TSPAN14/ADAM10 complex is involved in the ligand-induced cleavage of the Notch receptor. This cleavage is a critical step in the activation of the Notch signaling pathway, which regulates cell fate decisions[7][8][9][10][11]. TSPAN5 and TSPAN14 have been shown to preferentially promote Notch cleavage by ADAM10[10][12].

TSPAN14's Role in Alzheimer's Disease Pathogenesis

Emerging evidence suggests a role for TSPAN14 in Alzheimer's disease (AD) through its regulation of ADAM10-mediated cleavage of TREM2 (Triggering Receptor Expressed on Myeloid cells 2). TREM2 is a receptor on microglia, and its shedding by ADAM10 can impact microglial function. Genetic variants in AD have been linked to altered TSPAN14 expression, which in turn may affect ADAM10 levels on the microglial surface and the subsequent shedding of soluble TREM2 (sTREM2)[13].

Experimental Protocols

Investigating the TSPAN14-ADAM10 interaction is central to understanding its function. Co-immunoprecipitation (Co-IP) followed by Western blotting is a standard method to study this protein-protein interaction.

Co-Immunoprecipitation of TSPAN14 and ADAM10

This protocol is adapted from methodologies used to study tetraspanin-partner interactions[2][4][14][15].

1. Cell Lysis:

-

Harvest approximately 1-10 x 10^7 cells expressing TSPAN14 and ADAM10.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer to preserve protein interactions. A recommended buffer is 1% Digitonin lysis buffer. For a more stringent lysis, a buffer containing 1% NP-40 or Triton X-100 can be used[2][14][16][17][18].

-

Lysis Buffer Composition (example): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and freshly added protease inhibitor cocktail[8][16].

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared supernatant.

-

Add the primary antibody against the "bait" protein (e.g., anti-TSPAN14 or anti-ADAM10) to the pre-cleared lysate. Use a concentration of approximately 1-5 µg of antibody per 1 mg of total protein.

-

Incubate overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer (without protease inhibitors).

-

Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

Western Blotting for TSPAN14 and ADAM10

1. SDS-PAGE and Transfer:

-

Separate the eluted protein complexes on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

2. Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the "prey" protein (e.g., anti-ADAM10 if TSPAN14 was the bait) overnight at 4°C. Recommended antibody concentrations are typically 1-3 µg/ml, but should be optimized.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

3. Detection:

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental Workflow Diagram

References

- 1. Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry} [protocols.io]

- 2. biocompare.com [biocompare.com]

- 3. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TSPAN14 antibody (15314-1-AP) | Proteintech [ptglab.com]

- 5. Regulation of A disintegrin and metalloproteinase (ADAM) family sheddases ADAM10 and ADAM17: The emerging role of tetraspanins and rhomboids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of ADAM10 by the TspanC8 Family of Tetraspanins and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Structural basis for membrane-proximal proteolysis of substrates by ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. biocompare.com [biocompare.com]

- 13. researchgate.net [researchgate.net]

- 14. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease 10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.jp]

- 17. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. everestbiotech.com [everestbiotech.com]

A Technical Guide to the Discovery and Initial Characterization of TSPAN14

An In-depth Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of Tetraspanin 14 (TSPAN14), a transmembrane protein that has emerged as a critical regulator of key cellular processes. Since its discovery, research has illuminated its integral role in modulating the activity of the metalloprotease ADAM10, thereby influencing signaling pathways crucial in development, immunity, and disease. This guide details the initial characterization of TSPAN14, its molecular interactions, functional consequences, and the experimental methodologies employed in its study.

Discovery and Gene/Protein Characteristics

TSPAN14 is a protein-coding gene located on chromosome 10.[1] It belongs to the tetraspanin superfamily, a large family of proteins characterized by four transmembrane domains. Specifically, TSPAN14 is a member of the TspanC8 subgroup, which includes Tspan5, Tspan10, Tspan15, Tspan17, and Tspan33.[1][2][3] This subgroup is defined by the presence of eight conserved cysteine residues in their second extracellular loop (EC2).[3] The initial characterization of TSPAN14 identified it as a key interacting partner of the "molecular scissor" enzyme, A Disintegrin and Metalloprotease 10 (ADAM10).[1][4][5] This interaction is fundamental to virtually all known functions of TSPAN14.

| Feature | Description |

| Official Gene Symbol | TSPAN14 |

| Full Gene Name | Tetraspanin 14 |

| Aliases | DC-TM4F2, TM4SF14, tspan-14[1][6] |

| Chromosomal Location | Chromosome 10[1] |

| Protein Family | Tetraspanins (TM4SF)[6] |

| Subgroup | TspanC8[1][2] |

| Key Structural Feature | Four transmembrane domains; a large second extracellular loop (EC2) containing eight conserved cysteines.[3] |

| Primary Function | Regulation of ADAM10 metalloprotease activity, maturation, and trafficking.[1][7] |

| Subcellular Location | Plasma membrane, vesicles, tetraspanin-enriched microdomains.[8][9][10] |

The TSPAN14-ADAM10 Axis: A Critical Interaction

The central tenet of TSPAN14 biology is its role as an essential chaperone and regulatory partner for ADAM10.[11] ADAM10 is synthesized as an inactive pro-protein in the endoplasmic reticulum (ER). Its activation requires proteolytic removal of the prodomain, a process known as maturation, which occurs in the later compartments of the secretory pathway.

TSPAN14, along with other TspanC8 members, binds to ADAM10 in the ER.[1][8] This interaction, mediated by their extracellular regions, is a prerequisite for ADAM10's exit from the ER, its subsequent enzymatic maturation, and its trafficking to the cell surface where it becomes active.[1][5][7] The large extracellular loop of TSPAN14 has been specifically shown to mediate this co-immunoprecipitation with ADAM10.[7]

Caption: TSPAN14 facilitates ADAM10 maturation and trafficking.

Functional Roles and Signaling Pathways

By controlling the maturation, trafficking, and substrate availability of ADAM10, TSPAN14 influences numerous physiological and pathological processes. Different TspanC8/ADAM10 complexes exhibit distinct substrate preferences.[1][7]

Regulation of Notch Signaling

One of the most well-characterized functions of TSPAN14 is its positive regulation of the Notch signaling pathway.[6][12][13] The Notch receptor requires cleavage by ADAM10 to initiate signaling. Studies have shown that TSPAN14 and TSPAN5 promote the ADAM10-mediated cleavage of Notch.[12] Silencing TSPAN14 in cell lines leads to reduced ADAM10 surface expression and a corresponding decrease in Notch activity.[13] This function is critical in contexts such as leukocyte development, where Notch signaling plays a determinative role.[11]

Caption: TSPAN14 positively regulates Notch signaling via ADAM10.

Modulation of Substrate Cleavage

TSPAN14 imparts selectivity to ADAM10's enzymatic activity. This is exemplified by its differential effects on various ADAM10 substrates.

Table 2: TSPAN14-Mediated Regulation of ADAM10 Substrates

| Substrate | Effect of TSPAN14 on ADAM10-mediated Cleavage | Biological Context | Reference(s) |

| Notch Receptor | Promotes cleavage / Positive regulation | Development, Immunity | [6][12][14] |

| GP6 (Glycoprotein VI) | Negatively regulates cleavage | Platelet Biology | [1][7] |

| CDH5 (VE-cadherin) | Promotes cleavage | Endothelial Cell Biology | [1][5] |

| TREM2 | Hypothesized to modulate cleavage | Microglial function, Alzheimer's Disease | [15] |

| N-cadherin | No significant promotion (Tspan15 is the primary promoter) | Cell Adhesion | [7] |

Role in Disease

The critical functions of the TSPAN14-ADAM10 axis implicate it in several human diseases.

-

Cancer: The role of TSPAN14 in cancer is complex. In non-small cell lung cancer (NSCLC), structural alterations in the TSPAN14 gene were found predominantly in early-stage tumors, suggesting a potential role in tumor initiation.[16] Conversely, another study on NSCLC found that lower TSPAN14 expression in tumor tissue correlated with pleural invasion and shorter patient survival.[17][18] This study also showed that NSCLC cell lines with higher invasive potential had lower TSPAN14 expression.[17]

-

Alzheimer's Disease (AD): TSPAN14 has been identified as a genetic risk factor for AD.[15] The leading hypothesis is that TSPAN14 modulates the ADAM10-mediated cleavage of TREM2, a protein crucial for microglial phagocytic activity.[15] Dysregulation of TREM2 cleavage due to TSPAN14 variants could impair microglial function and contribute to AD pathogenesis.[15]

-

Inflammatory Diseases: Given its high expression in leukocytes like dendritic cells and its role in regulating Notch, TSPAN14 is thought to be important in leukocyte development and inflammatory immune functions.[2][11]

Expression Profile

TSPAN14 exhibits low tissue specificity, with RNA detected in almost all analyzed tissues.[19] However, expression levels vary significantly between cell types. For instance, among leukocytes, TSPAN14 is the most highly expressed TspanC8 member in human and mouse T-cells and human dendritic cells.[11][20]

Table 3: TSPAN14 Expression in NSCLC Cell Lines and Functional Correlation

| Cell Line | TSPAN14 Protein Expression (Relative to HaCaT) | Invasive Potential |

| HaCaT (Normal) | 1.0 (Reference) | Low |

| NCI-H460 | No significant difference | Moderate |

| A549 | ~1.4-fold lower | High |

| NCI-H661 | ~3-fold lower | Very High |

| Data summarized from a study on NSCLC progression, demonstrating an inverse correlation between TSPAN14 expression and the migratory and invasive potential of cancer cells.[17][21] |

Key Experimental Protocols

The characterization of TSPAN14 has relied on a combination of molecular and cellular biology techniques. Detailed below are methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for TSPAN14-ADAM10 Interaction

This protocol is designed to validate the physical interaction between TSPAN14 and ADAM10 in a cellular context.

-

Cell Culture and Transfection:

-

Culture HEK-293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with plasmids encoding FLAG-tagged TSPAN14 and HA-tagged ADAM10 using a suitable transfection reagent. Incubate for 24-48 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 1% Digitonin or 1% Triton X-100 in Tris-buffered saline with protease inhibitors). Digitonin is noted to be effective for preserving tetraspanin-partner interactions.[4]

-

Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down TSPAN14) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Analyze the eluate by Western blotting using an anti-HA antibody to detect co-immunoprecipitated ADAM10.

-

Analyze input lysates to confirm the expression of both proteins.

-

Caption: A generalized workflow for Co-Immunoprecipitation.

Flow Cytometry for TSPAN14 Protein Expression

This protocol allows for the quantification of TSPAN14 expression at the single-cell level.

-

Cell Preparation:

-

Harvest cells (e.g., NSCLC cell lines) by trypsinization and count them. Aliquot approximately 200,000 to 500,000 cells per sample.

-

Wash cells with ice-cold PBS.

-

-

Fixation and Permeabilization (for intracellular staining):

-

Fix cells in 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.[21]

-

Wash with PBS.

-

Permeabilize cells by incubating with ice-cold 90% methanol (B129727) for 30 minutes at 4°C.[21] (Note: For cell surface staining, skip permeabilization).

-

-

Blocking:

-

Wash cells and block with a blocking buffer (e.g., 0.5% BSA in PBS) for 30-60 minutes to prevent non-specific antibody binding.[21]

-

-

Antibody Staining:

-

Incubate cells with a primary antibody against TSPAN14 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash cells 2-3 times with blocking buffer.

-

Incubate cells with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature, protected from light.

-

Wash cells 2-3 times.

-

-

Data Acquisition and Analysis:

-

Resuspend cells in FACS buffer (PBS with 1-2% BSA).

-

Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.[21]

-

Analyze the data using appropriate software, gating on the cell population of interest and measuring the mean fluorescence intensity (MFI) to quantify TSPAN14 expression.[21]

-

Western Blotting for Protein Detection

This is a standard protocol to detect TSPAN14 protein levels in cell or tissue lysates.

-

Sample Preparation: Prepare protein lysates from cells or tissues using RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins based on size by running on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against TSPAN14 (e.g., at a 1:1000 dilution) overnight at 4°C.[22]

-

Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Conclusion and Future Directions

The discovery and initial characterization of TSPAN14 have established it as a pivotal regulator of the metalloprotease ADAM10. Its function as a molecular chaperone is essential for ADAM10 trafficking and maturation, while its association in a complex on the cell surface dictates substrate specificity. This regulatory axis has profound implications for Notch signaling, cell adhesion, and immune cell function. The links between TSPAN14 and diseases such as cancer and Alzheimer's disease highlight its potential as a therapeutic target.

Future research should focus on elucidating the precise structural basis of the TSPAN14-ADAM10 interaction and how different TspanC8 members confer distinct substrate specificities. Developing tools, such as specific monoclonal antibodies or small molecule inhibitors, that can modulate the interaction between TSPAN14 and ADAM10 could offer a more targeted therapeutic approach than global ADAM10 inhibition, potentially avoiding off-target effects and providing novel treatments for a range of human diseases. The study of TSPAN14-knockout mouse models will also be invaluable in dissecting its precise physiological roles in vivo.[16]

References

- 1. TSpan14 Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]

- 2. researchgate.net [researchgate.net]

- 3. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. genecards.org [genecards.org]

- 7. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. TSPAN14 - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

- 11. Frontiers | Regulation of Leukocytes by TspanC8 Tetraspanins and the “Molecular Scissor” ADAM10 [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Functional analysis of TSPAN14 as a genetic risk factor for Alzheimer’s disease | Alzheimer Europe [alzheimer-europe.org]

- 16. Gene - TSPAN14 [maayanlab.cloud]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Tissue expression of TSPAN14 - Summary - The Human Protein Atlas [proteinatlas.org]

- 20. Editorial: Functional Relevance of Tetraspanins in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Decreased TSPAN14 Expression Contributes to NSCLC Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. TSPAN14 antibody (15314-1-PBS) | Proteintech [ptglab.com]

TSPAN14 Isoforms: A Technical Guide to Specific Functions and Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraspanin 14 (TSPAN14), a member of the TspanC8 subgroup of tetraspanins, is an integral membrane protein critically involved in the regulation of the metalloprotease ADAM10. This regulation is pivotal for a multitude of cellular processes, including Notch signaling and the processing of amyloid precursor protein, implicating TSPAN14 in both developmental pathways and neurodegenerative diseases such as Alzheimer's. The existence of multiple TSPAN14 isoforms, arising from alternative splicing, adds a layer of complexity to its functional roles. This technical guide provides an in-depth exploration of TSPAN14 isoforms, their specific functions, the molecular mechanisms they govern, and detailed experimental protocols for their investigation.

Introduction to TSPAN14 and its Isoforms

TSPAN14 is a four-pass transmembrane protein characterized by conserved domains that mediate its interactions with other proteins, most notably ADAM10. The TSPAN14 gene undergoes alternative splicing, giving rise to multiple protein isoforms. While research on human TSPAN14 isoforms is ongoing, studies in model organisms like Caenorhabditis elegans have provided significant insights into the functional divergence of these isoforms.

In C. elegans, the tsp-14 gene produces two main isoforms, TSP-14A and TSP-14B, which differ by an additional 24 amino acids at the N-terminus of TSP-14B.[1][2][3] This small difference leads to distinct subcellular localizations and non-overlapping functions in development.[1][2][3]

-

TSP-14A is localized to apical and endosomal membranes and plays a role in regulating body size and embryonic and vulval development.[1][2][3]

-

TSP-14B is targeted to the basolateral membrane and is primarily involved in postembryonic mesoderm development.[1][2][3]

Human TSPAN14 also has multiple predicted isoforms. According to UniProt, there are three main isoforms (Isoform 1, 2, and 3) resulting from alternative splicing.[4] While the specific functions of these human isoforms are not yet fully elucidated, the precedent from C. elegans suggests they are likely to have distinct roles in cellular processes. A research initiative is currently underway to determine if certain alternative splicing variants of human TSPAN14 may be protective against Alzheimer's disease.[5]

Table 1: Comparison of C. elegans TSPAN14 Isoforms

| Feature | TSP-14A | TSP-14B |

| N-terminal Extension | No | Yes (24 amino acids) |

| Subcellular Localization | Apical and endosomal membranes | Basolateral membrane |

| Primary Function | Body size, embryonic and vulval development | Postembryonic mesoderm development |

Core Function: Regulation of ADAM10

The most well-characterized function of TSPAN14 is its role as a key regulator of the 'molecular scissor' ADAM10.[5][6][7][8] TSPAN14 is part of the TspanC8 subgroup of tetraspanins that directly interact with ADAM10.[4][5] This interaction is crucial for:

-

ADAM10 Maturation and Trafficking: TSPAN14 facilitates the exit of ADAM10 from the endoplasmic reticulum and its transport to the cell surface, a necessary step for its proteolytic activity.[4][5]

-

Substrate Specificity: The association of TSPAN14 with ADAM10 can influence which substrates are cleaved. For instance, TSPAN14 promotes the ADAM10-mediated cleavage of VE-cadherin (CDH5) while negatively regulating the cleavage of the platelet collagen receptor GP6.[4][5]

The regulation of ADAM10 by TSPAN14 has significant implications for various signaling pathways.

TSPAN14 in Signaling Pathways

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development and in adult tissues.[9][10] ADAM10 is responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. TSPAN14, along with another TspanC8 member, TSPAN5, positively regulates ADAM10's activity towards Notch, thereby promoting Notch signaling.[11] This function is essential for processes such as neurogenesis and vascular development.[10][12]

Alzheimer's Disease and TREM2 Cleavage

TSPAN14 is increasingly implicated as a genetic risk factor for Alzheimer's disease (AD).[5] This link is primarily through its regulation of ADAM10, which cleaves the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[13][14][15][16] TREM2 is a receptor expressed on microglia, the resident immune cells of the brain, and plays a crucial role in phagocytosis and the clearance of amyloid-beta plaques, a hallmark of AD. The cleavage of TREM2 by ADAM10 results in a soluble form (sTREM2) and is thought to impair microglial function. By modulating ADAM10's activity, TSPAN14 can influence TREM2 cleavage and, consequently, the progression of AD.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study TSPAN14 isoforms and their functions.

Co-Immunoprecipitation (Co-IP) of TSPAN14 and ADAM10

This protocol is adapted for the study of membrane protein interactions.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against TSPAN14 or an epitope tag

-

Antibody against ADAM10

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Culture cells expressing TSPAN14 and ADAM10 to confluency.

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody (anti-TSPAN14) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using an anti-ADAM10 antibody.

-

Analysis of ADAM10 Cell Surface Expression by Flow Cytometry

Materials:

-

Cells expressing TSPAN14 and ADAM10

-

Primary antibody against an extracellular epitope of ADAM10

-

Fluorophore-conjugated secondary antibody

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash with ice-cold FACS buffer.

-

Resuspend cells in FACS buffer to a concentration of 1x10^6 cells/mL.

-

-

Antibody Staining:

-

Add the primary anti-ADAM10 antibody to the cell suspension and incubate on ice for 30-60 minutes.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing the fluorophore-conjugated secondary antibody and incubate on ice in the dark for 30 minutes.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Analyze the cells on a flow cytometer, gating on the live cell population.

-

Measure the fluorescence intensity to quantify the level of ADAM10 on the cell surface.

-

Notch Signaling Luciferase Reporter Assay

Materials:

-

HEK293T cells (or other suitable cell line)

-

Notch-responsive luciferase reporter plasmid (e.g., containing CSL binding sites)

-

Renilla luciferase plasmid (for normalization)

-

TSPAN14 expression plasmid or siRNA

-

Transfection reagent

-

Luciferase assay reagent

Procedure:

-

Transfection:

-

Co-transfect cells with the Notch-responsive luciferase reporter, Renilla luciferase plasmid, and either the TSPAN14 expression plasmid or siRNA against TSPAN14.

-

-

Cell Culture and Lysis:

-

Culture the transfected cells for 24-48 hours.

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

-

Luciferase Assay:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Add the Renilla luciferase substrate and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity between cells with altered TSPAN14 expression and control cells.

-

Conclusion and Future Directions

The study of TSPAN14 isoforms is a rapidly evolving field with significant implications for our understanding of fundamental cellular processes and the pathogenesis of diseases like Alzheimer's. The functional divergence of TSPAN14 isoforms, exemplified by the distinct roles of TSP-14A and TSP-14B in C. elegans, underscores the importance of isoform-specific research. Future investigations should focus on elucidating the specific functions of human TSPAN14 isoforms, their differential expression in various tissues and disease states, and their precise mechanisms of ADAM10 regulation. Such knowledge will be invaluable for the development of targeted therapeutics that can modulate specific TSPAN14-dependent pathways.

References

- 1. ADAM10 - Wikipedia [en.wikipedia.org]

- 2. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function | PLOS Genetics [journals.plos.org]

- 3. The C. elegans TspanC8 tetraspanin TSP-14 exhibits isoform-specific localization and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. TSpan14 Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]

- 6. TSPAN14 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. TSPAN14 - Wikipedia [en.wikipedia.org]

- 8. TSPAN14 tetraspanin 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. Notch 1 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 13. TREM2 - Wikipedia [en.wikipedia.org]

- 14. uniprot.org [uniprot.org]

- 15. uniprot.org [uniprot.org]

- 16. TREM2 triggering receptor expressed on myeloid cells 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Critical Role of TSPAN14 in the Regulation of the Notch Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a highly conserved cell-cell communication system pivotal in embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a multitude of diseases, including various cancers and developmental disorders. A key regulatory step in Notch activation is the proteolytic cleavage of the Notch receptor by the metalloprotease ADAM10. Emerging evidence has identified Tetraspanin 14 (TSPAN14), a member of the TspanC8 subgroup of tetraspanins, as a critical positive regulator of ADAM10 function and, consequently, Notch signaling. This technical guide provides an in-depth analysis of the molecular mechanisms by which TSPAN14 governs the Notch pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades and experimental workflows.

Introduction to TSPAN14 and its Family

TSPAN14 is a four-transmembrane domain protein belonging to the tetraspanin superfamily. These proteins act as molecular organizers, forming tetraspanin-enriched microdomains on the cell membrane that facilitate the interaction and function of associated partner proteins. TSPAN14 is a member of the TspanC8 subgroup, which also includes TSPAN5, TSPAN10, TSPAN15, TSPAN17, and TSPAN33. A defining feature of this subgroup is their interaction with and regulation of the metalloprotease ADAM10.

TSPAN14-Mediated Regulation of ADAM10

The primary mechanism by which TSPAN14 influences the Notch signaling pathway is through its direct interaction with and regulation of ADAM10. This regulation occurs at several key stages:

-

Protein-Protein Interaction: TSPAN14 directly interacts with ADAM10. This interaction is mediated by the large extracellular loop (LEL) of TSPAN14 and the membrane-proximal stalk, cysteine-rich, and disintegrin domains of ADAM10[1][2].

-

ADAM10 Maturation: The association with TSPAN14 is crucial for the proper maturation of ADAM10. TSPAN14 promotes the proteolytic cleavage of the ADAM10 prodomain, a necessary step for its enzymatic activation[3].

-

Trafficking and Cell Surface Expression: TSPAN14 facilitates the trafficking of mature ADAM10 from the endoplasmic reticulum and Golgi apparatus to the cell surface[1][2][4]. This increased cell surface localization of active ADAM10 enhances its availability to cleave its substrates, most notably the Notch receptor.

The Impact of TSPAN14 on Notch Signaling Activation

The TSPAN14-mediated regulation of ADAM10 has a direct and positive impact on the activation of the Notch signaling pathway. The canonical Notch signaling cascade is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on a signaling cell to a Notch receptor on a receiving cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor.

The second of these cleavages, termed S2 cleavage, is mediated by ADAM10 and is a rate-limiting step in Notch activation. By increasing the maturation and cell surface abundance of ADAM10, TSPAN14 enhances the efficiency of Notch S2 cleavage. This leads to the subsequent intramembrane cleavage by the γ-secretase complex (S3 cleavage), which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate the transcription of target genes. Studies have shown that overexpression of TSPAN14 leads to increased Notch signaling, while its knockdown results in decreased pathway activation[5][6].

Quantitative Data on TSPAN14's Regulatory Role

The positive regulatory role of TSPAN14 on Notch signaling has been quantified in several studies. The following tables summarize key findings from luciferase reporter assays and flow cytometry experiments.

Table 1: Effect of TSPAN14 Expression on Notch Signaling Activity

| Cell Line | Experimental Condition | Fold Change in Notch Activity (vs. Control) | Reference |

| HeLa | Stable expression of TSPAN14 | ~1.5-fold increase | [5] |

| U2OS-N1 | siRNA-mediated knockdown of TSPAN5 and TSPAN14 | Significant decrease | [5] |

Data is derived from CSL-luciferase reporter assays, where an increase in luciferase activity corresponds to an increase in Notch signaling.

Table 2: Effect of TSPAN14 Expression on ADAM10 Cell Surface Levels

| Cell Line | Experimental Condition | Change in ADAM10 Surface Expression (vs. Control) | Reference |

| HeLa | Transient transfection with GFP-TSPAN14 | Redistribution from ER to plasma membrane | [5] |

| U2OS-N1 | siRNA-mediated knockdown of TSPAN5 and TSPAN14 | Significant decrease | [5] |

| HUVEC | shRNA-mediated knockdown of TSPAN14 | Reduced ADAM10 surface expression | [3] |

Data is based on flow cytometry analysis of cell surface ADAM10.

Visualizing the Molecular Interactions and Workflows

TSPAN14 in the Notch Signaling Pathway